molecular formula C23H20FN5O2S B2532190 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112332-79-2

3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2532190
CAS No.: 1112332-79-2
M. Wt: 449.5
InChI Key: KPFHKFWKAIOROQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core, a scaffold known for its pharmacological relevance in kinase inhibition and antimicrobial activity . Key structural elements include:

  • Sulfanyl bridge: A thioether linkage (-S-) connecting the carbamoylmethyl group to the core, enhancing metabolic stability compared to oxygen analogs .
  • 2,4-Dimethylphenyl carbamoyl group: Introduces lipophilicity and steric bulk, likely influencing selectivity in biological targets .
  • 3-Fluorophenyl carboxamide: The fluorine atom enhances electronegativity and bioavailability, while the carboxamide group facilitates hydrogen bonding with target proteins .

Synthetic routes typically involve coupling reactions between sulfonamide intermediates and isocyanate derivatives, as seen in analogous compounds (e.g., 55% yield for a structurally related pyridinesulfonamide in ). Spectroscopic characterization (IR, NMR) aligns with similar triazolo-pyridine derivatives, with diagnostic peaks for C=O (1727 cm⁻¹), NH (3324 cm⁻¹), and aromatic C-H stretches .

Properties

IUPAC Name

3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c1-14-6-8-19(15(2)10-14)26-21(30)13-32-23-28-27-20-9-7-16(12-29(20)23)22(31)25-18-5-3-4-17(24)11-18/h3-12H,13H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFHKFWKAIOROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazolo ring, followed by the introduction of the carbamoyl and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis may be adapted to more efficient methods, such as continuous flow chemistry or the use of automated reactors. These methods help in scaling up the production while maintaining consistency and reducing costs. The choice of industrial methods depends on factors like the availability of raw materials, environmental regulations, and economic considerations.

Chemical Reactions Analysis

Types of Reactions

3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol.

Scientific Research Applications

3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has been studied for various applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in targeting specific enzymes or receptors.

    Industry: Its unique properties make it useful in developing new materials or catalysts.

Mechanism of Action

The mechanism by which 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural motifs, substituent effects, and synthetic data with analogous compounds from the literature:

Compound Core Structure Key Substituents Synthetic Yield Key Data Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 3-Fluorophenyl carboxamide; 2,4-dimethylphenyl carbamoylmethyl sulfanyl Not reported IR: 1727 cm⁻¹ (C=O), 3324 cm⁻¹ (NH); ¹H-NMR: δ 7.25–8.96 (aromatic protons)
N-(4-Methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide [1,2,4]Triazolo[4,3-a]pyridine 4-Methoxyphenyl carboxamide; methylsulfanylphenyl carbamoylmethyl Not reported Similar IR/NMR profiles; methoxy group increases solubility but reduces metabolic stability
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Thioether-linked 4-methoxyphenyl; furyl and cyano groups Not reported Reduced rigidity vs. triazolo-pyridine core; thioether enhances redox stability
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-Fluorophenyl; pyrimidinyl cyclopropane carboxamide 84% LCMS/NMR confirms regioselective fluorophenyl substitution; Cl atom improves binding affinity

Key Findings:

Furo[2,3-b]pyridine derivatives (e.g., ) exhibit higher synthetic yields (84%) due to optimized coupling agents like tetramethylisouronium hexafluorophosphate .

Substituent Effects :

  • Fluorophenyl vs. Methoxyphenyl : The 3-fluorophenyl group in the target compound improves metabolic stability over methoxy-substituted analogs (), which are prone to demethylation .
  • Sulfanyl vs. Thioether Linkages : The sulfanyl bridge in the target compound shares similarities with thioether-linked dihydropyridines (), but the carbamoylmethyl group reduces steric hindrance compared to bulkier substituents (e.g., 4-methoxyphenyl in ) .

Synthetic Challenges :

  • The target compound’s synthesis likely faces hurdles in regioselective coupling, as seen in related triazolo-pyridines requiring precise control of reaction conditions (e.g., DMF solvent, room temperature stirring in ) .

Limitations and Conflicts:

  • No direct biological data (e.g., IC₅₀, pharmacokinetics) are available for the target compound in the provided evidence, limiting functional comparisons.
  • highlights diflubenzuron, a benzamide insecticide, but its sulfonylurea structure diverges significantly from the target’s triazolo-pyridine core .

Biological Activity

The compound 3-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N5O3SC_{22}H_{23}N_{5}O_{3}S, with a molecular weight of 437.5 g/mol. Its structure features a triazolo-pyridine core with a sulfanyl group and a carbamoyl substituent, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H23N5O3SC_{22}H_{23}N_{5}O_{3}S
Molecular Weight437.5 g/mol
IUPAC NameN-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide
InChI KeyRVJTYEWZAPDBGH-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction, thereby altering cellular responses.
  • Receptor Binding : It can bind to receptors on cell membranes, influencing physiological responses such as inflammation or cell proliferation.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure can significantly influence the biological activity of the compound. For instance:

  • The presence of the sulfanyl group enhances lipophilicity and may improve membrane permeability.
  • Variations in the substituents on the triazole ring can lead to increased potency against specific cancer types or improved selectivity for certain enzymes.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of similar compounds within this class:

  • Anticancer Studies : A study demonstrated that triazole derivatives showed significant activity against breast cancer cell lines by inhibiting key growth factors involved in tumor progression .
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • Mechanism : Induction of apoptosis via caspase activation.
  • Antiviral Activity : Research has shown that related compounds exhibit antiviral properties against HIV and HSV by interfering with viral replication mechanisms .
    • Testing Methodology : In vitro assays measuring viral load reduction.
    • Results : Compounds demonstrated EC50 values in low micromolar ranges.
  • Enzyme Targeting : The compound was evaluated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
    • Inhibition Assay Results : IC50 values indicated potent inhibition compared to standard HDAC inhibitors.

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